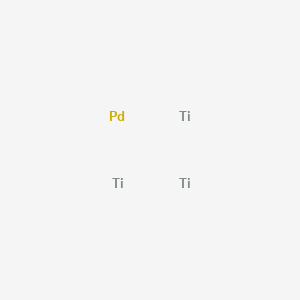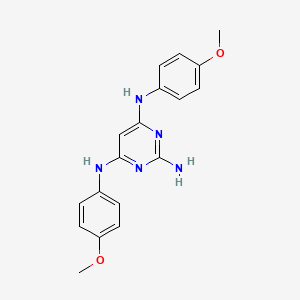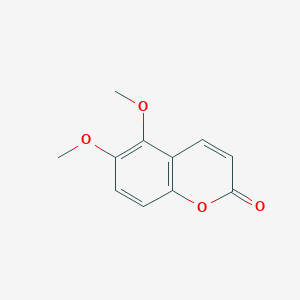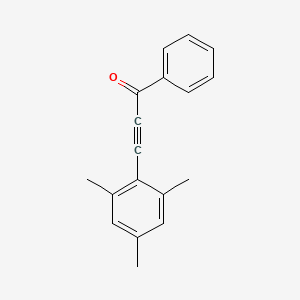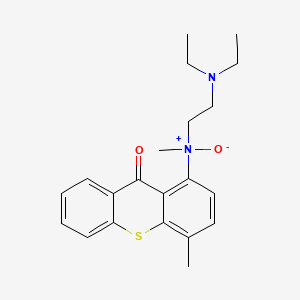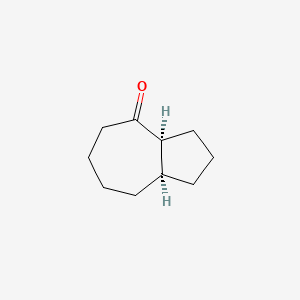
(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one is a bicyclic organic compound that belongs to the class of azulenones This compound is characterized by its unique structure, which includes a fused ring system with both cycloheptane and cyclopentane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentadiene and a suitable dienophile in a Diels-Alder reaction, followed by hydrogenation to yield the desired azulenone structure. The reaction conditions often require the use of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the carbon atoms adjacent to the carbonyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced azulenone derivatives.
Substitution: Formation of substituted azulenone derivatives.
Aplicaciones Científicas De Investigación
(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S,3aS,8aR)-6,8a-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulene: Similar structure but with additional methyl and prop-1-en-2-yl groups.
(3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulen-6-one: Contains dihydroxy and propan-2-ylidene groups.
Uniqueness
(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one is unique due to its specific stereochemistry and the presence of a carbonyl group within the azulenone structure. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
5365-37-7 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one |
InChI |
InChI=1S/C10H16O/c11-10-7-2-1-4-8-5-3-6-9(8)10/h8-9H,1-7H2/t8-,9+/m1/s1 |
Clave InChI |
LRWIWGKEXZQIPK-BDAKNGLRSA-N |
SMILES isomérico |
C1CCC(=O)[C@H]2CCC[C@H]2C1 |
SMILES canónico |
C1CCC(=O)C2CCCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




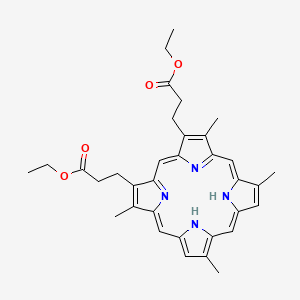
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)

![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)
